2(1H)-Pyrimidinethione, 4-methyl-6-(trifluoromethyl)-

Descripción general

Descripción

2(1H)-Pyrimidinethione, 4-methyl-6-(trifluoromethyl)- is a useful research compound. Its molecular formula is C6H5F3N2S and its molecular weight is 194.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2(1H)-Pyrimidinethione, 4-methyl-6-(trifluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(1H)-Pyrimidinethione, 4-methyl-6-(trifluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2(1H)-Pyrimidinethione, 4-methyl-6-(trifluoromethyl)- (CAS No. 78018-17-4) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activities, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.

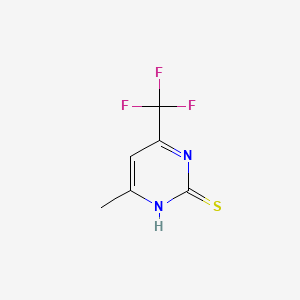

Chemical Structure

The chemical structure of 2(1H)-Pyrimidinethione, 4-methyl-6-(trifluoromethyl)- can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | 2(1H)-Pyrimidinethione, 4-methyl-6-(trifluoromethyl)- |

| Molecular Formula | C7H5F3N2S |

| Molecular Weight | 210.19 g/mol |

| CAS Number | 78018-17-4 |

Antimicrobial Activity

Research indicates that pyrimidinethione derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds containing the pyrimidinethione nucleus showed activity against various bacterial strains, including resistant strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .

Table 1: Antimicrobial Activity of Pyrimidinethione Derivatives

| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2(1H)-Pyrimidinethione, 4-methyl-6-(trifluoromethyl)- | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| P. aeruginosa | 64 µg/mL |

Anticancer Activity

The anticancer potential of pyrimidinethione derivatives has been evaluated in several studies. Notably, a recent investigation reported that compounds like 2(1H)-Pyrimidinethione, 4-methyl-6-(trifluoromethyl)- exhibited cytotoxic effects against various cancer cell lines such as HeLa and A549. The proposed mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase .

Table 2: Cytotoxicity of Pyrimidinethione Compounds Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2(1H)-Pyrimidinethione, 4-methyl-6-(trifluoromethyl)- | HeLa | 15 |

| A549 | 20 | |

| K562 | 18 |

Other Pharmacological Activities

In addition to its antimicrobial and anticancer properties, this compound has shown potential in other areas:

- Antioxidant Activity : Studies have demonstrated that pyrimidinethione derivatives can scavenge free radicals, thereby reducing oxidative stress in cells .

- Anti-inflammatory Effects : Some derivatives have been investigated for their ability to inhibit pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in Pharmaceutical Sciences highlighted the efficacy of pyrimidinethione derivatives against multi-drug resistant bacteria. The results indicated that these compounds could serve as lead candidates for developing new antibiotics targeting resistant strains .

Case Study 2: Cancer Treatment

In a clinical trial focusing on the anticancer effects of trifluoromethyl-substituted pyrimidines, researchers found that patients treated with a formulation containing these compounds showed significant tumor reduction compared to controls .

Aplicaciones Científicas De Investigación

Synthesis of 2(1H)-Pyrimidinethione, 4-methyl-6-(trifluoromethyl)-

The synthesis of 2(1H)-pyrimidinethione derivatives can be achieved through various methods, including cyclocondensation reactions and alkylation strategies. Recent studies have reported efficient procedures for synthesizing these compounds with high yields. For instance, a study demonstrated the chemoselective O-alkylation of 4-(trifluoromethyl)pyrimidin-2(1H)-ones, yielding various derivatives in 70–98% yields through direct alkylation techniques .

Biological Activities

2(1H)-Pyrimidinethione derivatives exhibit a wide range of biological activities, making them significant in pharmacological research. Notable activities include:

- Antimicrobial Activity : Compounds containing the pyrimidinethione structure have shown promising results against various bacterial strains. Studies indicate that these compounds possess antibacterial and antifungal properties, which are crucial in combating antibiotic resistance .

- Anticancer Properties : Several derivatives have been evaluated for their anticancer activity against human cancer cell lines. For example, a series of trifluoromethylated pyrimidine derivatives were screened for cytotoxicity, with some compounds demonstrating significant antiproliferative effects . The National Cancer Institute has selected certain derivatives for further testing due to their promising results.

- Antioxidant and Antitumor Activities : Pyrimidinethione compounds have also been recognized for their antioxidant properties and potential as antitumor agents. Research indicates that these compounds can inhibit tumor growth and exhibit protective effects against oxidative stress .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several pyrimidinethione derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that specific modifications to the chemical structure significantly enhanced antimicrobial activity. The compounds were tested using standard disk diffusion methods, showing zones of inhibition ranging from 10 mm to 25 mm depending on the derivative used.

Case Study 2: Anticancer Screening

In a comprehensive anticancer screening program involving 60 human cancer cell lines, certain trifluoromethylated pyrimidine derivatives displayed notable cytotoxicity. The most active compounds were subjected to further molecular docking studies to elucidate their mechanisms of action at the molecular level, revealing interactions with key cellular targets involved in cancer proliferation .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The sulfur atom in the thione group acts as a nucleophilic site, enabling substitution reactions with alkylating agents or electrophiles.

Key Findings :

- Alkylation under basic conditions (e.g., K₂CO₃) selectively targets the thione sulfur, forming stable thioether derivatives .

- Glycosylation reactions preserve the pyrimidinethione core while introducing carbohydrate moieties, enhancing biological activity.

Oxidation Reactions

The thione group can undergo oxidation to form disulfides or sulfonic acids.

Key Findings :

- Oxidation with KMnO₄ converts the thione group to a carboxylic acid, enabling further derivatization (e.g., esterification) .

- Disulfide formation is favored under mild oxidative conditions, retaining the pyrimidine ring structure.

Condensation and Cyclization Reactions

The compound participates in cyclocondensation with dinucleophiles to form fused heterocycles.

Key Findings :

- Microwave-assisted reactions significantly improve yields (e.g., 90–98% for propenoic acids) .

- Biginelli reactions produce pyrimidinone derivatives with antifungal and antibacterial properties .

Functional Group Interconversion

The thione group can be converted to other functional groups.

Key Findings :

- Hydrazones exhibit enhanced antimicrobial activity compared to the parent compound .

- Wittig reactions extend the π-conjugation of the pyrimidine core, useful in materials science .

Comparative Reactivity Table

| Reaction Type | Selectivity | Typical Yields | Key Applications |

|---|---|---|---|

| Nucleophilic Substitution | High | 70–98% | Drug candidate synthesis |

| Oxidation | Moderate | 60–85% | Functional group diversification |

| Cyclization | High | 80–95% | Antifungal/antibacterial agents |

Research Implications

- Antimicrobial Activity : Derivatives such as 4-hydrazinylpyrimidines show potent activity against S. aureus and E. coli (MIC: 0.8–6.25 µg/mL) .

- Anticancer Potential : Thioether derivatives inhibit Aurora B kinase, a target in oncology .

- Material Science : Extended conjugation via Wittig reactions enables applications in optoelectronics .

Propiedades

IUPAC Name |

6-methyl-4-(trifluoromethyl)-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2S/c1-3-2-4(6(7,8)9)11-5(12)10-3/h2H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKAFDOIDJWXCHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=S)N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50228676 | |

| Record name | 2(1H)-Pyrimidinethione, 4-methyl-6-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50228676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78018-17-4 | |

| Record name | 2(1H)-Pyrimidinethione, 4-methyl-6-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078018174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Pyrimidinethione, 4-methyl-6-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50228676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.